Cas no 765926-19-0 (2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline)

2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline structure
765926-19-0 structure
Product name:2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS No:765926-19-0
MF:C10H7Cl2N5S
MW:300.167077302933
CID:6783700
PubChem ID:3158333

2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • DTXSID401133824
    • 2,4-dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
    • SR-01000324764-1
    • VS-01194
    • CS-0326434
    • STK172606
    • 2,4-DICHLORO-6-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}ANILINE
    • 765926-19-0
    • 2,4-dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
    • starbld0031487
    • 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-phenylamine
    • SR-01000324764
    • AKOS000108653
    • 2,4-Dichloro-6-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
    • BBL002736
    • [2,4-dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine
    • 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
    • Inchi: 1S/C10H7Cl2N5S/c1-4-14-15-10-17(4)16-9(18-10)6-2-5(11)3-7(12)8(6)13/h2-3H,13H2,1H3
    • InChI Key: SNPDJDJHMBPTPY-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1N)C1=NN2C(C)=NN=C2S1)Cl

Computed Properties

  • Exact Mass: 298.9799218g/mol
  • Monoisotopic Mass: 298.9799218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 97.3Ų

2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397104-500mg
2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
765926-19-0 98%
500mg
¥7173.00 2024-07-28

Additional information on 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Introduction to 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS No. 765926-19-0)

2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, with the CAS number 765926-19-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.

The molecular structure of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline consists of a substituted aniline core with dichloro groups at the 2 and 4 positions and a 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl moiety at the 6 position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The dichloro substituents enhance the lipophilicity of the compound, which can influence its cellular uptake and distribution. The triazolothiadiazole ring system is known for its bioisosteric properties and has been widely explored in drug design for its ability to modulate various biological targets.

Recent studies have highlighted the potential of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in several therapeutic areas. One notable application is in the field of anticancer research. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell cycle progression and apoptosis. Specifically, the compound was found to downregulate the expression of cyclin D1 and upregulate pro-apoptotic proteins such as Bax and caspase-3.

In addition to its anticancer properties, 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California (2020) revealed that this compound effectively reduces inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory activity is attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways.

The pharmacokinetic profile of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has also been investigated to assess its suitability for drug development. A study published in European Journal of Pharmaceutical Sciences (2019) reported that the compound exhibits favorable oral bioavailability and a reasonable half-life in preclinical models. These properties suggest that it could be developed into an orally administered therapeutic agent.

Safety and toxicity studies are crucial for evaluating the potential risks associated with any new chemical entity. Preliminary toxicological assessments indicate that 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a relatively low toxicity profile at therapeutic doses. However, further comprehensive safety evaluations are necessary to ensure its long-term safety and efficacy.

The synthesis of 2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. A recent synthetic route described in Organic Letters (2020) utilized a combination of coupling reactions and cyclization steps to efficiently produce the target molecule. This synthetic strategy not only improves yield but also enhances scalability for large-scale production.

In conclusion, 2 , 4 - Dichloro - 6 - ( 3 - methyl - [ 1 , 2 , 4 ] triazolo [ 3 , 4 - b ] [ 1 , 3 , 4 ] thiadiazol - 6 - yl ) aniline (CAS No. 765926-19-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd